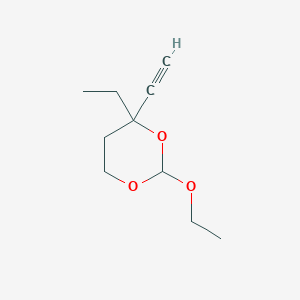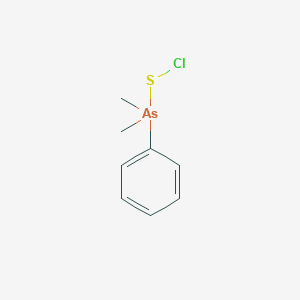
CID 78065198
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78065198” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds
Preparation Methods
Dissolution of Organic Amine: The process begins with dissolving an organic amine in a suitable solvent.
Addition of Dianhydride: Dianhydride is then added to the solution, followed by stirring and reacting to form the desired intermediate.
Reaction Conditions: The reaction conditions, including temperature, pressure, and time, are carefully controlled to ensure the successful formation of the compound.
Chemical Reactions Analysis
CID 78065198 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as sodium dichromate or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
CID 78065198 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: The compound is utilized in industrial processes, including the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78065198 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
CID 78065198 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can be based on factors such as:
Chemical Structure: Differences in the arrangement of atoms and functional groups.
Reactivity: Variations in the types of reactions the compounds undergo.
Applications: Distinct uses in scientific research, medicine, and industry.
Some similar compounds include those listed in the PubChem database with comparable structures and properties.
Properties
Molecular Formula |
C8H11AsClS |
|---|---|
Molecular Weight |
249.61 g/mol |
InChI |
InChI=1S/C8H11AsClS/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
IOZUTOHWFUIURY-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)(C1=CC=CC=C1)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
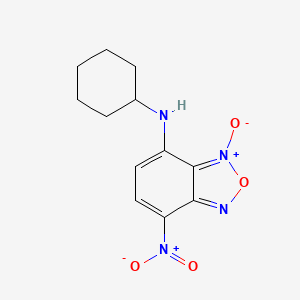
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
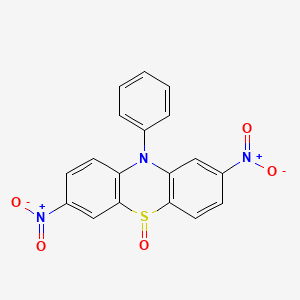
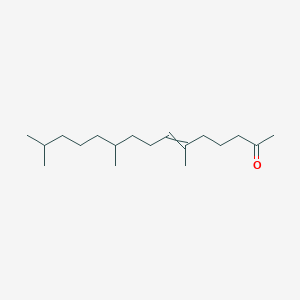
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
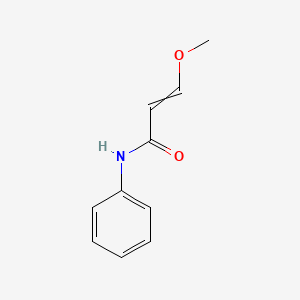


![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)

